Hesperetin 3'-O-β-D-Glucuronide
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Overview
Description
Hesperetin 3’-O-β-D-Glucuronide is a flavonoid compound derived from hesperetin found in citrus fruits . It has garnered significant interest in scientific research for its potential health benefits . It exhibits the capacity to scavenge free radicals, effectively combating oxidative stress—an underlying factor in numerous health conditions .
Synthesis Analysis
Hesperetin glucuronides, including Hesperetin 3’-O-β-D-Glucuronide, are synthesized from hesperetin . Hesperetin is hydrolyzed to hesperetin and then converted to the hesperetin glucuronides in vivo .Molecular Structure Analysis
The molecular formula of Hesperetin 3’-O-β-D-Glucuronide is C22H22O12 . It has a molecular weight of 478.4 .Chemical Reactions Analysis
Hesperetin glucuronides, including Hesperetin 3’-O-β-D-Glucuronide, have been found to induce adipocyte differentiation via activation and expression of peroxisome proliferator-activated receptor-γ .Mechanism of Action
Hesperetin 3’-O-β-D-Glucuronide exhibits partial agonistic activity towards peroxisome proliferator-activated receptor gamma (PPARγ) . It has the ability to modulate various signaling pathways associated with inflammation and cell proliferation . One notable pathway influenced by Hesperetin 3’-O-β-D-Glucuronide is the NF-κB pathway, a vital regulator of inflammation and cell survival .
Safety and Hazards
While specific safety and hazard information for Hesperetin 3’-O-β-D-Glucuronide is not available, it’s worth noting that hesperidin, from which it is derived, has been studied for its effects on blood and pulse pressures in mildly hypertensive individuals . No significant hazards were reported in these studies.
Future Directions
Hesperetin 3’-O-β-D-Glucuronide has shown potential health benefits, particularly in combating oxidative stress and modulating inflammation . Future research could focus on further understanding its mechanism of action and potential applications in health and medicine. For instance, its role in inducing adipocyte differentiation and its effects on blood pressure and endothelial function could be areas of interest.
properties
CAS RN |
150985-66-3 |
---|---|
Molecular Formula |
C22H22O12 |
Molecular Weight |
478.406 |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13-,17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
PJAUEKWZQWLQSU-ZQUMRXHJSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
synonyms |
(S)-5-(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
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